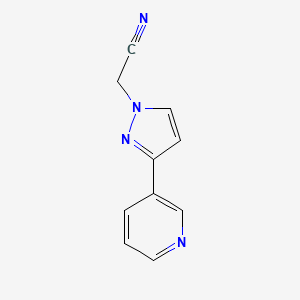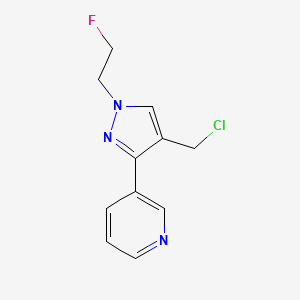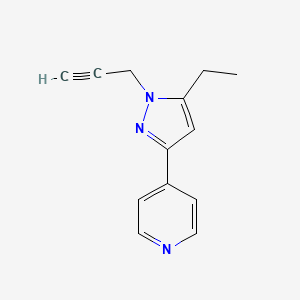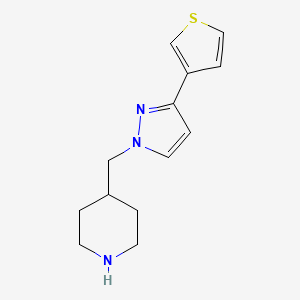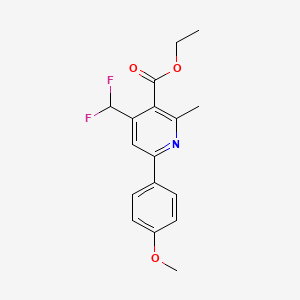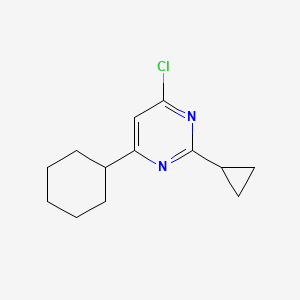
4-Chloro-6-cyclohexyl-2-cyclopropylpyrimidine
Vue d'ensemble
Description
“4-Chloro-6-cyclohexyl-2-cyclopropylpyrimidine” is a chemical compound with the molecular formula C13H17ClN2 . It has a molecular weight of 236.74 g/mol .
Molecular Structure Analysis
The molecular structure of “4-Chloro-6-cyclohexyl-2-cyclopropylpyrimidine” consists of a pyrimidine ring substituted with a chlorine atom, a cyclohexyl group, and a cyclopropyl group .Applications De Recherche Scientifique
Organic Synthesis
4-Chloro-6-cyclohexyl-2-cyclopropylpyrimidine: is a valuable intermediate in organic synthesis. Its structure allows for various chemical reactions, making it a versatile building block. It can undergo substitution reactions where the chlorine atom is replaced, enabling the synthesis of a wide range of pyrimidine derivatives. These derivatives are crucial in developing new organic compounds with potential applications in materials science, pharmaceuticals, and agrochemicals .
Pharmacology
In pharmacology, this compound’s derivatives are explored for their biological activities. The pyrimidine ring is a common motif in many drugs, and modifications to this core structure can lead to the discovery of new therapeutic agents. Researchers are investigating the potential of these derivatives as kinase inhibitors, which could play a role in cancer treatment by inhibiting cell growth and proliferation .
Medicinal Chemistry
The compound serves as a scaffold in medicinal chemistry for drug design and discovery. Its derivatives are being tested for various pharmacological properties, including antiviral, antibacterial, and anti-inflammatory activities. The cyclohexyl and cyclopropyl groups offer lipophilic properties that can enhance drug absorption and bioavailability .
Biochemistry
In biochemistry, 4-Chloro-6-cyclohexyl-2-cyclopropylpyrimidine and its analogs are used to study enzyme interactions with pyrimidine-based substrates. These studies can provide insights into enzyme mechanisms and help design enzyme inhibitors that can regulate metabolic pathways .
Material Science
This compound is also significant in material science research. Its derivatives can be used to create novel materials with specific electronic or photonic properties. For example, they can be incorporated into organic semiconductors or used as ligands in metal-organic frameworks (MOFs), which have applications in gas storage, separation, and catalysis .
Industrial Uses
On an industrial scale, 4-Chloro-6-cyclohexyl-2-cyclopropylpyrimidine can be used as an intermediate in the synthesis of agrochemicals and dyes. Its reactivity with various agents can produce compounds that serve as active ingredients in herbicides or pigments in dye formulations .
Propriétés
IUPAC Name |
4-chloro-6-cyclohexyl-2-cyclopropylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2/c14-12-8-11(9-4-2-1-3-5-9)15-13(16-12)10-6-7-10/h8-10H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFFLGYPOCVALGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC(=NC(=N2)C3CC3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-cyclohexyl-2-cyclopropylpyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





